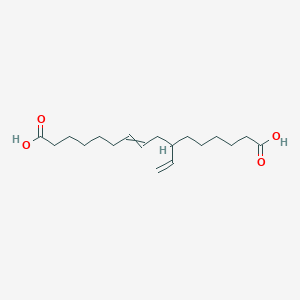
10-Ethenylhexadec-7-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethenylhexadec-7-enedioic acid: is an organic compound with the molecular formula C18H30O4 . It is a dicarboxylic acid with a long hydrocarbon chain and a double bond at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenylhexadec-7-enedioic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain hydrocarbon precursor.
Functionalization: Introduction of carboxylic acid groups at the 1st and 16th positions through oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and vinylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens (e.g., Br2) or nucleophilic substitution using organometallic reagents.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Saturated dicarboxylic acids.
Substitution Products: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Chemistry: 10-Ethenylhexadec-7-enedioic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound can be used to study the effects of long-chain dicarboxylic acids on cellular processes and metabolic pathways .
Industry: Used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of 10-Ethenylhexadec-7-enedioic acid involves its interaction with various molecular targets, including enzymes and receptors. The vinyl group allows for specific binding interactions, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Hexadec-7-enedioic acid: Lacks the vinyl group, resulting in different reactivity and applications.
Octadec-9-enedioic acid: Has a longer hydrocarbon chain and a double bond at a different position.
Dodec-6-enedioic acid: Shorter chain length and different double bond position.
Uniqueness: 10-Ethenylhexadec-7-enedioic acid is unique due to its specific vinyl group position and long hydrocarbon chain, which confer distinct chemical and physical properties. These properties make it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
144356-45-6 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
10-ethenylhexadec-7-enedioic acid |
InChI |
InChI=1S/C18H30O4/c1-2-16(13-9-7-11-15-18(21)22)12-8-5-3-4-6-10-14-17(19)20/h2,5,8,16H,1,3-4,6-7,9-15H2,(H,19,20)(H,21,22) |
InChI Key |
UVWLTNRLOKTAJW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCCC(=O)O)CC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


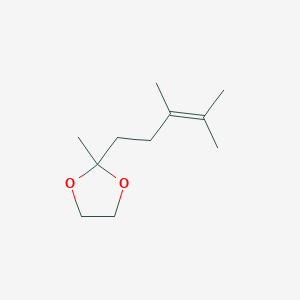

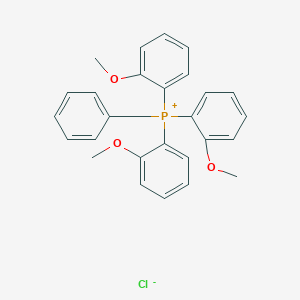
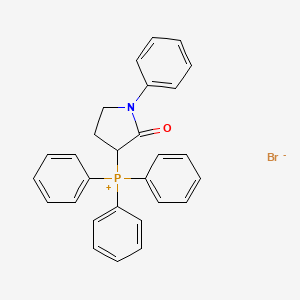
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
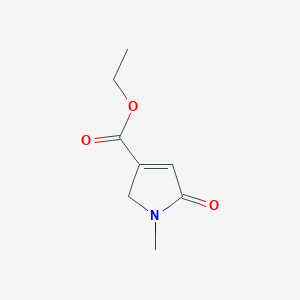

![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)


![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
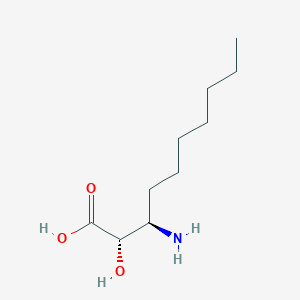
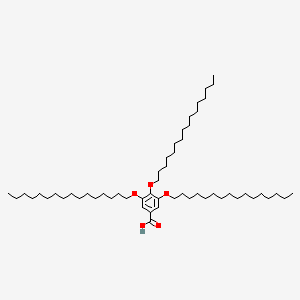
![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
